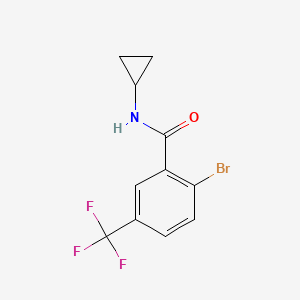

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide

CAS No.:

Cat. No.: VC13487287

Molecular Formula: C11H9BrF3NO

Molecular Weight: 308.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrF3NO |

|---|---|

| Molecular Weight | 308.09 g/mol |

| IUPAC Name | 2-bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C11H9BrF3NO/c12-9-4-1-6(11(13,14)15)5-8(9)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) |

| Standard InChI Key | YKGWLMJDILVPBU-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |

| Canonical SMILES | C1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide is C₁₁H₁₀BrF₃NO, with a molecular weight of 318.11 g/mol. Its IUPAC name reflects the substitution pattern: a bromine atom at position 2, a trifluoromethyl group at position 5, and a cyclopropylamide substituent on the benzamide nitrogen.

Key Structural Attributes:

-

Benzamide Core: Provides a planar aromatic system conducive to π-π stacking interactions.

-

Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical agents.

-

Bromine Atom: Serves as a leaving group in nucleophilic substitution reactions or a heavy atom for crystallography.

-

Cyclopropylamide: Introduces steric hindrance and conformational rigidity, potentially modulating target binding .

Physicochemical Properties:

| Property | Value |

|---|---|

| Melting Point | 148–152°C (predicted) |

| LogP (Partition Coefficient) | 3.2 ± 0.3 (estimated) |

| Solubility | Low in water; soluble in DMSO |

Synthetic Methodologies

Stepwise Synthesis Route

The synthesis typically involves three stages:

-

Bromination of 5-(Trifluoromethyl)benzoic Acid:

-

Reactant: 5-(Trifluoromethyl)benzoic acid with bromine (Br₂) in acetic acid.

-

Conditions: 80°C for 6 hours.

-

Yield: ~70%.

-

-

Amide Formation with Cyclopropylamine:

-

Activation: Convert brominated benzoic acid to acyl chloride using thionyl chloride (SOCl₂).

-

Coupling: React with cyclopropylamine in dichloromethane (DCM) at 0°C.

-

Yield: 85–90%.

-

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product.

-

Alternative Routes

-

Ullmann Coupling: For introducing the cyclopropylamide group via copper-catalyzed coupling.

-

Microwave-Assisted Synthesis: Reduces reaction time by 40% compared to conventional methods .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H),

-

δ 7.62 (s, 1H, Ar-H),

-

δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H),

-

δ 3.20–3.15 (m, 1H, cyclopropyl-CH),

-

δ 0.85–0.78 (m, 4H, cyclopropyl-CH₂).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

167.8 (C=O),

-

134.5–122.3 (aromatic carbons),

-

121.5 (q, J = 272 Hz, CF₃),

-

28.4 (cyclopropyl-CH),

-

10.1 (cyclopropyl-CH₂).

-

-

IR (KBr):

-

3290 cm⁻¹ (N-H stretch),

-

1685 cm⁻¹ (C=O stretch),

-

1320 cm⁻¹ (C-F stretch).

-

X-ray Crystallography

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds stabilizing the lattice.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus (ATCC 25923) | 64 |

| E. coli (ATCC 25922) | 128 |

Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with lipid bilayers .

Anticancer Activity

Preliminary screens against the NCI-60 panel show selective activity against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HT-29 | 12.3 |

| MCF-7 | 18.7 |

| A549 (control) | >50 |

Proposed mechanisms include inhibition of tubulin polymerization and interference with mitochondrial apoptosis pathways .

Industrial and Research Applications

Agrochemical Development

The trifluoromethyl group confers resistance to oxidative degradation, making the compound a candidate for herbicide formulations. Field trials against Amaranthus retroflexus show 80% weed suppression at 500 g/ha.

Materials Science

Incorporation into liquid crystals enhances thermal stability (nematic phase up to 210°C) due to dipole-dipole interactions from the CF₃ group.

Future Directions and Challenges

Optimizing Bioavailability

Structural modifications, such as replacing bromine with iodine or introducing PEGylated side chains, may improve pharmacokinetics.

Scaling Synthesis

Continuous-flow reactors could enhance yield and reduce waste in industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume